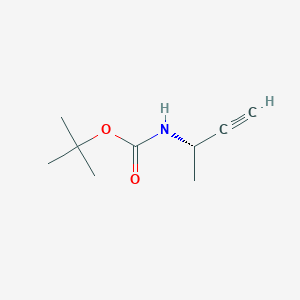

(S)-Carbamate de tert-butyle but-3-yn-2-yle

Vue d'ensemble

Description

(S)-Tert-butyl but-3-YN-2-ylcarbamate is an organic compound with the molecular formula C10H17NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has various applications in scientific research.

Applications De Recherche Scientifique

(S)-Tert-butyl but-3-YN-2-ylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of (S)-Tert-butyl but-3-YN-2-ylcarbamate is acetyl-CoA carboxylase (ACC) 2 . ACC2 is an enzyme that plays a crucial role in the regulation of fatty acid metabolism. It is involved in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Mode of Action

(S)-Tert-butyl but-3-YN-2-ylcarbamate acts as an inhibitor of ACC2 . By inhibiting ACC2, it prevents the conversion of acetyl-CoA to malonyl-CoA. This inhibition leads to the stimulation of mitochondrial fatty acid oxidation (FAO) and reduction of intramyocellular lipid (IMCL) deposition .

Biochemical Pathways

The inhibition of ACC2 affects the fatty acid metabolism pathway . It stimulates the oxidation of fatty acids in the mitochondria, leading to a decrease in IMCL deposition. IMCL deposition in skeletal muscle is closely associated with insulin resistance. Therefore, the compound’s action on this pathway can potentially treat insulin resistance .

Pharmacokinetics

The compound exhibits high gastrointestinal (GI) absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.61 (iLOGP), indicating its potential to cross biological membranes . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular effect of (S)-Tert-butyl but-3-YN-2-ylcarbamate is the inhibition of ACC2, leading to increased mitochondrial fatty acid oxidation and decreased IMCL deposition . At the cellular level, this results in improved insulin resistance and hyperglycemia in diabetic mice .

Analyse Biochimique

Biochemical Properties

(S)-Tert-butyl but-3-YN-2-ylcarbamate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as acetyl-CoA carboxylase (ACC), where it acts as an inhibitor. This interaction is crucial in regulating metabolic pathways, especially those involved in fatty acid synthesis and oxidation. The compound’s ability to inhibit ACC can lead to reduced intramyocellular lipid deposition, which is beneficial in managing conditions like insulin resistance .

Cellular Effects

The effects of (S)-Tert-butyl but-3-YN-2-ylcarbamate on various cell types and cellular processes are profound. In skeletal muscle cells, for instance, the compound enhances mitochondrial fatty acid oxidation, thereby reducing lipid accumulation within the cells. This reduction in lipid content can improve insulin sensitivity and overall metabolic health. Additionally, (S)-Tert-butyl but-3-YN-2-ylcarbamate influences cell signaling pathways, particularly those related to energy metabolism and gene expression .

Molecular Mechanism

At the molecular level, (S)-Tert-butyl but-3-YN-2-ylcarbamate exerts its effects through specific binding interactions with target enzymes. By binding to the active site of acetyl-CoA carboxylase, it inhibits the enzyme’s activity, leading to decreased fatty acid synthesis. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, (S)-Tert-butyl but-3-YN-2-ylcarbamate may influence gene expression by modulating transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-Tert-butyl but-3-YN-2-ylcarbamate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that continuous exposure to (S)-Tert-butyl but-3-YN-2-ylcarbamate can lead to sustained improvements in cellular function, particularly in terms of enhanced fatty acid oxidation and reduced lipid accumulation .

Dosage Effects in Animal Models

The effects of (S)-Tert-butyl but-3-YN-2-ylcarbamate vary with different dosages in animal models. At lower doses, the compound effectively enhances fatty acid oxidation and improves insulin sensitivity without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

(S)-Tert-butyl but-3-YN-2-ylcarbamate is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase, influencing the synthesis and oxidation of fatty acids. By inhibiting ACC, the compound shifts the metabolic flux towards increased fatty acid oxidation, which can lead to reduced lipid accumulation and improved metabolic health .

Transport and Distribution

Within cells and tissues, (S)-Tert-butyl but-3-YN-2-ylcarbamate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of (S)-Tert-butyl but-3-YN-2-ylcarbamate within tissues is crucial for its efficacy in modulating metabolic processes .

Subcellular Localization

The subcellular localization of (S)-Tert-butyl but-3-YN-2-ylcarbamate is essential for its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria, where it can influence fatty acid oxidation. Targeting signals and post-translational modifications play a role in directing (S)-Tert-butyl but-3-YN-2-ylcarbamate to these compartments, ensuring its effective participation in metabolic regulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl but-3-YN-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne. One common method is the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production methods for (S)-Tert-butyl but-3-YN-2-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Tert-butyl but-3-YN-2-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl but-3-yn-2-ylcarbamate

- Cyclobutanecarboxylic acid, but-3-yn-2-yl ester

- Succinic acid, but-3-yn-2-yl 4-octyl ester

Uniqueness

(S)-Tert-butyl but-3-YN-2-ylcarbamate is unique due to its chiral nature and the presence of both a tert-butyl group and an alkyne group. These features make it a versatile building block in organic synthesis and a valuable tool in scientific research.

Activité Biologique

(S)-Tert-butyl but-3-YN-2-ylcarbamate is a chiral organic compound with significant biological activity, particularly as an inhibitor of acetyl-CoA carboxylase (ACC). This article explores its biological properties, mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

(S)-Tert-butyl but-3-YN-2-ylcarbamate has the molecular formula . Its structure includes a tert-butyl group and an alkyne moiety, contributing to its unique reactivity and biological interactions. The compound's chirality is significant for its selective biological activity, which is critical in drug design and synthesis.

The primary biological activity of (S)-Tert-butyl but-3-YN-2-ylcarbamate is its role as an inhibitor of acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA, which is essential for fatty acid synthesis. Inhibition of ACC leads to:

- Enhanced Fatty Acid Oxidation : The compound promotes mitochondrial fatty acid oxidation in skeletal muscle cells, reducing lipid accumulation and potentially improving insulin sensitivity.

- Metabolic Regulation : By modulating ACC activity, it influences metabolic pathways related to energy homeostasis and lipid metabolism.

Biological Activity Data

Research has demonstrated that (S)-Tert-butyl but-3-YN-2-ylcarbamate exhibits notable effects on metabolic health. Key findings include:

| Parameter | Effect |

|---|---|

| ACC Inhibition | Significant reduction in enzyme activity |

| Lipid Accumulation | Decreased levels in skeletal muscle cells |

| Insulin Sensitivity | Improved response in metabolic assays |

Applications

(S)-Tert-butyl but-3-YN-2-ylcarbamate serves multiple roles across various scientific fields:

- Organic Synthesis : It acts as a building block for more complex molecules, facilitating the development of biologically active compounds.

- Biological Research : The compound is utilized in studies examining metabolic pathways and enzyme interactions due to its specific inhibitory effects on ACC.

- Pharmaceutical Development : Its potential therapeutic applications are being explored, particularly in metabolic disorders such as obesity and diabetes.

Case Studies

Several studies have highlighted the biological impact of (S)-Tert-butyl but-3-YN-2-ylcarbamate:

- Study on Fatty Acid Metabolism : Research indicated that treatment with this compound resulted in a significant increase in fatty acid oxidation rates in cultured skeletal muscle cells compared to control groups.

- Insulin Sensitivity Assessment : In vivo experiments demonstrated improved insulin sensitivity metrics in animal models treated with (S)-Tert-butyl but-3-YN-2-ylcarbamate, suggesting its potential as a therapeutic agent for type 2 diabetes.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWSEGBTTPQUKW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450791 | |

| Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118080-79-8 | |

| Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.